5-methyl-1H-indole-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIXRUNVHDTCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Indole Scaffold in Medicinal Chemistry Research
The indole (B1671886) scaffold is a recurring motif in a multitude of biologically active molecules, both naturally occurring and synthetic. benthamdirect.com Its structural and electronic properties enable it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This adaptability has led to the development of indole-containing drugs with a wide range of therapeutic applications, such as anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists. benthamdirect.com
The indole nucleus is considered a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Researchers have extensively explored its potential in targeting diverse and challenging diseases. nih.gov The ability to readily modify the indole ring at various positions allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. This chemical tractability has fueled continuous research into novel indole derivatives with enhanced therapeutic profiles. mdpi.comijpsr.com
Overview of 5 Methyl 1h Indole 2 Carboxamide As a Core Research Compound
5-Methyl-1H-indole-2-carboxamide serves as a fundamental building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the methyl group at the 5-position of the indole (B1671886) ring can influence the compound's electronic properties and its interaction with biological targets. acs.org The carboxamide group at the 2-position provides a key site for chemical modification, allowing for the attachment of various substituents to explore structure-activity relationships (SAR). acs.orgrsc.org
Academic research has demonstrated that derivatives of this compound exhibit a range of biological activities. For instance, certain analogues have been investigated for their potential as anti-trypanosomal agents, highlighting the importance of substituents on the indole core for activity. acs.org
Scope of Academic Investigation Pertaining to 5 Methyl 1h Indole 2 Carboxamide
Established Synthetic Routes to this compound and its Analogues
The construction of the carboxamide functional group on the 5-methyl-1H-indole core is typically achieved through robust and well-documented chemical reactions. The two most prominent methods are direct amide coupling and condensation via an acyl chloride intermediate.
Amide coupling reactions are the most frequently utilized methods in pharmaceutical research for forming amide bonds. arkat-usa.orgresearchgate.net This strategy involves the activation of a carboxylic acid, in this case, 5-methyl-1H-indole-2-carboxylic acid, which then reacts with a primary or secondary amine to form the desired carboxamide. researchgate.net The process requires specific coupling reagents to facilitate the reaction, which would otherwise be unfavorable due to a competing acid-base proton exchange between the carboxylic acid and the amine. fishersci.co.uk
A variety of coupling agents have been successfully employed for the synthesis of indole-2-carboxamides. nih.govnih.gov These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then susceptible to nucleophilic attack by the amine. researchgate.netnih.gov The choice of reagent and reaction conditions can be tailored based on the specific substrates involved. nih.gov For instance, the coupling of indole-2-carboxylic acids with various amines has been achieved using systems like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) with hydroxybenzotriazole (B1436442) (HOBt) or (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) (BOP) with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). nih.govnih.govmdpi.com
Table 1: Common Coupling Reagents for Indole-2-Carboxamide Synthesis
| Coupling Reagent System | Base | Solvent | Reference |
|---|---|---|---|
| BOP | DIPEA | DCM | nih.gov, mdpi.com |
| DCC, DMAP | - | CH₂Cl₂ | nih.gov |
| EDC, HOBt | DIPEA | - | nih.gov |
| HATU | DIPEA | DMF | nih.gov |
This table is interactive. You can sort and filter the data.
The general procedure involves stirring the indole-2-carboxylic acid, a coupling reagent, and a base in an appropriate solvent before adding the amine. The reaction is typically run at room temperature overnight. nih.govmdpi.com
An alternative and classic route to amide formation is the Schotten-Baumann reaction, which proceeds via an acyl chloride intermediate. fishersci.co.uk This two-step method first involves the conversion of the carboxylic acid to a more electrophilic acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. fishersci.co.uk
Once the 5-methyl-1H-indole-2-carbonyl chloride is formed and isolated, it is reacted with a suitable amine. fishersci.co.uk This acylation reaction is typically rapid and is carried out in the presence of a base, like pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk The existence and commercial availability of related indole-2-carbonyl chlorides, such as 5-Methoxy-1H-indole-2-carbonyl chloride, underscores the utility of this synthetic intermediate in building indole-2-carboxamide libraries. bldpharm.com
Precursor Compounds and Intermediate Syntheses Relevant to the Indole-2-carboxamide Scaffold
The synthesis of the target compound is critically dependent on the efficient preparation of its key precursors. The 5-methyl-1H-indole-2-carboxylic acid is the most direct precursor, while advanced methods allow for the construction of the indole ring system itself.
The primary precursor for the amide coupling reactions is 5-methyl-1H-indole-2-carboxylic acid. This compound is commonly synthesized through a two-step process starting from commercially available materials. nih.govnih.gov
The first step is often a Fischer indole synthesis, where a substituted phenylhydrazine (B124118) (e.g., p-tolylhydrazine) reacts with an α-ketoester, such as ethyl pyruvate, typically under acidic catalysis (e.g., p-toluenesulfonic acid, PTSA), to form the corresponding ethyl 5-methyl-1H-indole-2-carboxylate. nih.govnih.gov In the second step, this ester is hydrolyzed to the carboxylic acid via saponification, which involves heating with an aqueous base like sodium hydroxide (B78521) (NaOH), followed by acidic workup. nih.govnih.gov
Table 2: Synthesis of 5-Methyl-1H-indole-2-carboxylic Acid
| Step | Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Fischer Indole Synthesis | p-tolylhydrazine, ethyl pyruvate, p-TsOH, EtOH, reflux | Ethyl 5-methyl-1H-indole-2-carboxylate | nih.gov, nih.gov |
This table is interactive. You can sort and filter the data.
Modern synthetic organic chemistry offers sophisticated methods for constructing the core indole structure, which can then be further functionalized to the desired carboxamide.
A powerful and atom-economical strategy for indole synthesis is the cross-dehydrogenative coupling (CDC) reaction. nih.gov This method enables the direct, single-step construction of the indole scaffold from simple, readily available anilines and ketones. nih.gov A notable advancement in this area is the development of a carboxylic acid-promoted aerobic catalytic system. This versatile system uses ambient oxygen as the terminal oxidant, making it an environmentally benign and economical process. nih.gov
This approach allows for the synthesis of a wide range of substituted indoles, providing access to precursors that can be converted to analogues of this compound. nih.govacs.org The reaction proceeds through a proposed imine intermediate, and computational studies suggest the rate-determining step is the carboxylic acid-assisted condensation of the aniline (B41778) and ketone substrates. nih.gov This methodology provides a direct route to 2-acylindoles, which are immediate precursors to the corresponding esters and carboxylic acids needed for carboxamide synthesis.
Formation of Isoxazole (B147169) and Other Heterocyclic Rings in Derivatization
The derivatization of the indole nucleus through the formation of other heterocyclic rings is a common strategy to expand the chemical space and explore new biological activities. One such derivatization involves the formation of an isoxazole ring. For instance, indole-isoxazole hybrids have been synthesized, where the isoxazole moiety is attached to the indole core. nih.gov
A common route to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. rsc.org In the context of derivatizing an indole, a synthetic sequence could involve the introduction of a functional group on the indole ring that can be converted into a nitrile oxide or an alkyne. For example, an aldehyde group on the indole can be converted to an oxime, which is then oxidized to a nitrile oxide. This can then react with an alkyne to form a 3,5-disubstituted isoxazole. Alternatively, a terminal alkyne on the indole can undergo a cycloaddition with a nitrile oxide.
Another approach involves the reaction of a β-dicarbonyl compound with hydroxylamine (B1172632). nih.gov For example, the reaction of 3-acetylindole (B1664109) with diethyl oxalate, followed by treatment with hydroxylamine hydrochloride, yields ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate. nih.gov This can then be converted to the corresponding carboxamide. While this example starts with an indole-3-substituted compound, similar strategies could be envisioned for derivatives of this compound.
Table 4: General Strategy for Indole-Isoxazole Hybrid Synthesis
| Indole Starting Material | Key Transformation | Heterocyclic Product |
| 3-Acetylindole | Reaction with diethyl oxalate, then hydroxylamine hydrochloride | Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate |
| 5-Formyl-1H-indole-2-carboxamide | Conversion to oxime, then nitrile oxide, followed by cycloaddition with an alkyne | 5-(Isoxazol-3-yl)-1H-indole-2-carboxamide |
This table presents a general strategy for the synthesis of indole-isoxazole hybrids, with the second entry being a hypothetical application to a 5-substituted indole-2-carboxamide.
Advanced Synthetic Strategies for Indole-2-carboxamide Analogue Development
The development of analogues of this compound often requires efficient and versatile synthetic methods that allow for the rapid generation of a library of compounds for screening and structure-activity relationship (SAR) studies. One-pot reactions and multi-step synthesis approaches are central to these efforts.
One-Pot Amide Coupling Reactions
One-pot amide coupling reactions are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. researchgate.netresearchgate.net The direct amidation of a carboxylic acid, such as 5-methyl-1H-indole-2-carboxylic acid, with an amine is a common one-pot procedure. This is typically achieved using a coupling reagent to activate the carboxylic acid. mdpi.com
Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. mdpi.com Other phosphonium-based reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are also effective. The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. mdpi.com Thionyl chloride can also be used to convert the carboxylic acid to the more reactive acid chloride in situ, which then readily reacts with an amine to form the amide in a one-pot process. rsc.org
Table 5: Common Reagents for One-Pot Amide Coupling
| Coupling Reagent | Additive | Base | Solvent |
| EDC | HOBt | DIPEA | DMF or DCM |
| BOP | - | DIPEA | DMF |
| Thionyl Chloride | - | Pyridine or Triethylamine | DCM or Toluene |
Multi-Step Synthesis Approaches
Multi-step synthesis provides the flexibility to build complex molecular architectures and introduce a variety of functional groups in a controlled manner. The synthesis of analogues of this compound often starts with the synthesis of a substituted indole-2-carboxylic acid precursor, followed by amide bond formation and further derivatization.
For example, a multi-step synthesis of N-substituted indole-2-carboxamides can begin with the synthesis of the indole-2-carboxylic acid via methods like the Fischer or Hemetsberger synthesis. rsc.orgacs.org The resulting ester can be hydrolyzed to the carboxylic acid. mdpi.com This acid is then coupled with a desired amine using standard peptide coupling techniques as described in the one-pot section.
Further modifications can be made to the indole ring or the amide substituent. For instance, the indole nitrogen can be alkylated, or functional groups on the aromatic ring can be introduced or modified. An example of a multi-step sequence could be:
Indole formation: Synthesis of ethyl 5-methyl-1H-indole-2-carboxylate.
Hydrolysis: Conversion of the ester to 5-methyl-1H-indole-2-carboxylic acid.
Amide coupling: Reaction with a specific amine to form the desired N-substituted this compound.
Further derivatization (optional): Modification of other parts of the molecule, such as N-alkylation of the indole ring.
The synthesis of indole-isoxazole hybrids also exemplifies a multi-step approach, involving the initial formation of a β-dicarbonyl indole derivative, followed by cyclization to form the isoxazole ring, hydrolysis of the resulting ester, and finally, amide bond formation. nih.gov
Table 6: Exemplary Multi-Step Synthesis of an Indole-2-carboxamide Analogue
| Step | Description |
| 1 | Synthesis of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate from 3-acetylindole and diethyl oxalate. nih.gov |
| 2 | Reaction with hydroxylamine hydrochloride to form ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate. nih.gov |
| 3 | Hydrolysis with LiOH to yield 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid. nih.gov |
| 4 | Coupling with an amine using EDC/HOBt to form the final indole-3-isoxazole-5-carboxamide derivative. nih.gov |
This table details a multi-step synthesis of an indole-isoxazole carboxamide, illustrating the sequential nature of such approaches.
Structural Elucidation Methodologies in Indole-2-carboxamide Chemistry
The definitive identification and characterization of indole-2-carboxamide derivatives, including this compound, rely on a suite of sophisticated spectroscopic and analytical techniques. These methodologies provide crucial information about the molecular structure, connectivity of atoms, and three-dimensional arrangement, which are essential for confirming the identity of newly synthesized compounds and for structure-activity relationship (SAR) studies. researchgate.netnih.gov The primary techniques employed in the structural elucidation of this class of compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. researchgate.netnih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of indole-2-carboxamides in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are used to provide a complete picture of the molecular framework. mdpi.comresearchgate.net
¹H NMR (Proton NMR) : This technique provides detailed information about the chemical environment of hydrogen atoms in the molecule. For an indole-2-carboxamide, the ¹H NMR spectrum will show characteristic signals for the protons on the indole ring, the amide N-H proton, and any substituents. For instance, in various N-substituted indole-2-carboxamides, the amide proton often appears as a broad singlet, while the indole N-H proton also presents as a distinct singlet. mdpi.commdpi.com The protons on the aromatic core (positions 3, 4, 6, and 7) exhibit splitting patterns (e.g., doublets, triplets) that help determine their relative positions. mdpi.com For this compound, a singlet corresponding to the methyl group protons would be expected.
¹³C NMR (Carbon-13 NMR) : This method identifies the different carbon environments within the molecule. Key signals in the ¹³C NMR spectrum of an indole-2-carboxamide include the carbonyl carbon of the amide group (typically in the range of δ 160-162 ppm) and the eight carbons of the indole ring system. mdpi.commdpi.com The chemical shifts of the indole carbons provide insight into the electronic effects of the substituents.
2D NMR Techniques : Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. researchgate.net HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which helps to piece together the molecular structure by connecting different fragments. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Indole-2-Carboxamide Derivatives
| Compound | Nucleus | Chemical Shift (δ ppm) and Multiplicity | Reference |
|---|---|---|---|
| N-Benzyl-1H-indole-2-carboxamide | ¹H NMR (400 MHz, Chloroform-d) | 9.24 (br s, 1H, Indole NH), 7.62 (d, 1H), 7.42 (d, 1H), 7.36-7.24 (m, 5H), 7.13 (t, 1H), 6.82 (s, 1H), 6.41 (br s, 1H, Amide NH), 4.68 (d, 2H) | mdpi.com |
| ¹³C NMR (101 MHz, Chloroform-d) | 161.4, 139.7, 136.9, 131.7, 128.3 (x2), 127.9, 127.5 (x2), 126.9, 123.6, 121.6, 119.8, 112.2, 102.0, 42.7 | mdpi.com | |
| 5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide | ¹H NMR (400 MHz, CDCl₃) | 9.21 (s, 1H, Indole NH) | nih.gov |
| 5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | ¹H NMR (400 MHz, Chloroform-d) | 10.30 (s, 1H, Indole NH), 8.39 (s, 1H, 2-phenylindole (B188600) NH), 7.57–7.05 (m, 18H), 6.15 (t, 1H, Amide NH) | mdpi.com |
| ¹³C NMR (101 MHz, Chloroform-d) | 161.44, 141.84, 137.48, 136.42, 134.90, 132.26, 131.73, 128.79, 128.71, 128.56, 128.26, 128.23, 127.79, 127.26, 126.66, 125.91, 124.64, 122.54, 120.82, 120.61, 120.15, 113.45, 111.50, 101.23, 43.35, 41.54 | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.
Electron Impact (EI-MS) : This technique involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique "fingerprint" for the compound. For indole derivatives, characteristic fragmentation pathways include the loss of small molecules like HCN. scirp.orgscirp.org
Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as many indole-2-carboxamide derivatives. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, which allows for the accurate determination of the molecular weight. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.com
Tandem Mass Spectrometry (MS/MS) : In MS/MS analysis, specific ions (e.g., the molecular ion) are selected and subjected to further fragmentation. This provides detailed information about the connectivity of the molecule. For instance, studies on prenylated indole derivatives have shown characteristic losses of substituent groups from the indole core, which helps in their identification. nih.gov
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the crystalline state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com
For example, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, a close analog of the title compound's precursor, revealed the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups. mdpi.com Similar analyses of indole-2-carboxamides have shown how the carboxamide moiety engages in hydrogen bonding with protein targets, which is crucial for understanding their biological activity. researchgate.net While obtaining suitable crystals can be a challenge, the data from X-ray crystallography is considered the gold standard for structural elucidation. researchgate.netmdpi.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For indole-2-carboxamides, the IR spectrum will show characteristic absorption bands for:
N-H stretching : The indole N-H and amide N-H groups typically show absorptions in the region of 3200-3400 cm⁻¹.
C=O stretching : The amide carbonyl group gives a strong absorption band, usually around 1630-1680 cm⁻¹.
C-H stretching : Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Analysis of the IR spectra of different polymorphs of 5-methoxy-1H-indole-2-carboxylic acid demonstrated how this technique can reveal differences in hydrogen bonding patterns in the solid state. mdpi.com
Impact of Substituents on the Indole Ring System
Modifications to the indole ring of this compound derivatives have been extensively explored to understand their influence on biological activity. These studies have revealed that the type and position of substituents on the indole nucleus are critical determinants of the compound's pharmacological profile.
The C3 position of the indole ring is a key site for modification, with substitutions at this position significantly impacting the biological activity of indole-2-carboxamide derivatives. Research has shown that even small alkyl groups at the C3 position can influence potency. For instance, in a series of 1H-indole-2-carboxamides evaluated as CB1 receptor allosteric modulators, short alkyl groups at the C3 position were found to enhance potency. nih.govnih.gov Specifically, a 3-ethyl group was shown to be favorable for activity. nih.gov
In the context of anticancer activity, the nature of the C3 substituent is also crucial. One study on indole-2-carboxamides as antiproliferative agents found that the activity increased in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl, indicating that the presence and chemical nature of the C3-substituent are vital for the compound's efficacy. mdpi.com Another study highlighted that while longer alkyl chains of up to nine carbons at the C3 position could retain activity, any deviation from an ethylene (B1197577) linker between the amide and a phenyl ring resulted in a complete loss of activity. nih.gov Furthermore, many C3-substituted indole analogs have demonstrated effectiveness as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov The dimethylamine (B145610) group at the C3 position in gramine, an indole alkaloid, can be conveniently substituted to create more complex and functionally diverse structures. nih.gov
| C3 Substituent | Observed Effect | Reference |
| Short alkyl groups (e.g., ethyl) | Enhanced CB1 receptor modulation potency. | nih.govnih.gov |
| Phenyl | Increased antiproliferative activity compared to smaller substituents like hydroxymethyl. | mdpi.com |
| Hydroxymethyl | Showed notable antiproliferative activity. | mdpi.com |
| Long alkyl chains (up to 9 carbons) | Activity was retained in certain contexts. | nih.gov |
The C5 position of the indole ring is another critical determinant of biological activity in indole-2-carboxamide derivatives. Studies have consistently shown that the presence of a halogen, such as a chloro or fluoro group, at this position enhances the modulatory potency at the CB1 receptor. nih.govnih.gov This has been a key finding in the development of allosteric modulators of this receptor.
In the realm of anticancer research, a 5-chloro substituent has been identified as a key feature for potent activity. For example, 5-chloroindole-2-carboxamide derivatives have been reported as effective antiproliferative agents. nih.gov The presence of a 5-chloroindole (B142107) moiety has been shown through computational simulations to improve the fitting of the compound within the active sites of key cancer-related proteins like EGFR, BrafV600E, and VEGFR-2. mdpi.com The synthesis of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives has also been a focus of research, aiming to create optically active compounds with potential therapeutic applications. nih.gov
| C5 Substituent | Observed Effect | Reference |
| Chloro | Enhanced CB1 receptor modulation potency; improved fitting in EGFR, BrafV600E, and VEGFR-2 active sites; key for potent antiproliferative activity. | nih.govnih.govmdpi.comnih.gov |
| Fluoro | Enhanced CB1 receptor modulation potency. | nih.govnih.gov |
While the C3 and C5 positions of the indole ring have been more extensively studied, modifications at the C6 and C7 positions also play a role in the biological activity of indole-2-carboxamide derivatives. Research on N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives as HLGP inhibitors revealed that the introduction of large rings, such as a 7-membered ring fused to the benzene (B151609) portion of the indole (involving the C6 and C7 positions), led to steric hindrance. nih.gov This steric bulk interfered with the interaction of the compound with its biological target, thereby decreasing its inhibitory activity. nih.gov
Modification of the N-H group on the indole nitrogen (N1 position) is a significant strategy for altering the pharmacological properties of indole derivatives. N-substituted indole derivatives have been associated with a variety of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. nih.gov For instance, indole derivatives with tertiary amino and phenyl groups at the N1 position have shown notable activity against the bacterium Staphylococcus aureus. nih.gov
Influence of Modifications on the Carboxamide Moiety
The carboxamide group at the C2 position of the indole ring is a crucial functional group that significantly influences the biological activity of these compounds. This moiety is often involved in key hydrogen bonding interactions with biological targets, making it a focal point for SAR studies. nih.govmdpi.com
The nitrogen atom of the C2-carboxamide is a prime site for introducing a wide array of substituents, leading to the synthesis of diverse N-substituted amide derivatives. These modifications can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties. For instance, in the development of CB1 receptor allosteric modulators, the presence of a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide nitrogen was found to enhance potency. nih.gov
In the context of anticancer agents, a new series of 5-substituted-3-ethylindole-2-carboxamides with various N-substitutions demonstrated significant antiproliferative activity, with mean GI50 values in the nanomolar range. rsc.org Specifically, derivatives with certain substitutions on the phenethyl tail attached to the amide nitrogen showed potent dual inhibition of EGFR and CDK2. rsc.org The nature of the linker between the carboxamide and a terminal ring system is also critical; studies have shown that an ethylene linker is preferred for CB1 activity, with other linkers leading to a complete loss of activity. nih.gov Furthermore, the synthesis of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives has been pursued to generate optically active compounds with potential therapeutic applications. nih.gov
| N-Substituent on Carboxamide | Observed Effect | Reference |
| Phenethyl with 4-diethylamino group | Enhanced CB1 receptor modulation potency. | nih.gov |
| Substituted phenethyl tails | Potent dual EGFR and CDK2 inhibition. | rsc.org |
| N-bicyclo groups | Creation of optically active derivatives. | nih.gov |
Linker Length and Amino Substituent Effects on Phenyl Ring B.acs.org
The nature of the linker connecting the indole scaffold to the phenyl ring (Ring B) and the substituents on this phenyl ring play a pivotal role in the biological activity of indole-2-carboxamide derivatives. Research has demonstrated that even subtle changes in these regions can lead to significant shifts in potency and target selectivity.
For instance, in the context of anti-Trypanosoma cruzi activity, modifications to the linker between the indole core and the right-hand side (RHS) moiety have been explored. acs.org Homologating the side chain, thereby increasing the linker length, or shifting the position of a methylene (B1212753) group within the linker, resulted in a loss of activity. acs.org However, reversing the amide bond in the linker restored potency to a level comparable to the parent compound, albeit with increased metabolic instability. acs.org
Furthermore, the substitution pattern on the phenyl ring is a critical determinant of activity. Studies on allosteric modulators of the CB1 receptor have shown that the presence of a diethylamino group at the 4-position of the phenyl ring enhances modulatory potency. nih.gov Similarly, for antiproliferative activity, substitutions at the para position of the phenethyl tail with groups like 4-dimethylamino, morpholin-4-yl, piperidin-1-yl, or 2-methylpyrrolidine-1-yl have been investigated to modulate the compounds' effects. nih.gov
The following table summarizes the effects of linker and phenyl ring modifications on the biological activity of indole-2-carboxamide derivatives.
| Compound/Modification | Target/Activity | Key Finding |
| Linker Homologation | Anti-Trypanosoma cruzi | Inactive compounds. acs.org |
| Methylene Position Shift | Anti-Trypanosoma cruzi | Inactive compounds. acs.org |
| Reversed Amide Linker | Anti-Trypanosoma cruzi | Potency restored, but with higher metabolic instability. acs.org |
| 4-Diethylamino on Phenyl Ring | CB1 Allosteric Modulation | Enhanced potency. nih.gov |
| Para-substituted Phenethyl Tail | Antiproliferative | Investigated to modulate activity. nih.gov |
Scaffold Replacement Strategies and Their Consequences on Biological Activity.nih.gov
Scaffold hopping, a strategy that involves replacing the central molecular framework of a compound, has been employed in the optimization of indole-2-carboxamide analogues. The goal is often to improve properties such as potency, selectivity, and pharmacokinetic profiles.
In the pursuit of antiplasmodial agents, the indole scaffold of 5-chloro-indole-2-carboxamide was replaced with other heterocyclic systems. acs.org Substituting the 5-chloro-indole with a benzimidazole (B57391) or a 3-chloro-phenyl moiety led to a complete loss of antiplasmodial potency, highlighting the critical importance of the bicyclic indole core for this specific activity. acs.org Similarly, replacing the indole with simplified 5-membered rings like pyrazole, oxazole, and isoxazole was explored to reduce lipophilicity and introduce new vectors for SAR exploration. acs.org
Conversely, in the development of HIV-1 fusion inhibitors, a bis-indole scaffold was a key feature of the most active compounds. acs.org This underscores that the necessity of the indole scaffold is highly dependent on the biological target.
For CB1 receptor allosteric modulators, the indole ring was found to be preferable for maintaining high binding affinity to the allosteric site, but not essential for generating allostery itself. nih.govnih.gov This suggests that while the indole core contributes significantly to binding, other scaffolds could potentially elicit the desired allosteric effect.
The following table outlines the outcomes of various scaffold replacement strategies.
| Original Scaffold | Replacement Scaffold | Target/Activity | Outcome |
| 5-Chloro-indole | Benzimidazole | Antiplasmodial | Complete loss of potency. acs.org |
| 5-Chloro-indole | 3-Chloro-phenyl | Antiplasmodial | Complete loss of potency. acs.org |
| Indole | Pyrazole, Oxazole, Isoxazole | Anti-Trypanosoma cruzi | Explored to reduce lipophilicity and provide new SAR vectors. acs.org |
| Indole | Bis-indole | HIV-1 Fusion Inhibition | Active compounds. acs.org |
| Indole | - | CB1 Allosteric Modulation | Preferred for high affinity, but not essential for allostery. nih.govnih.gov |
Rational Design Principles for Optimized Indole-2-carboxamide Analogues.nih.gov
The optimization of indole-2-carboxamide analogues is guided by rational design principles derived from SAR studies and, where available, structural information of the biological target. A key strategy involves the targeted modification of specific structural components to enhance desired properties.
For antitubercular agents targeting the MmpL3 transporter, rational design led to the synthesis of novel indoleamide analogues. nih.govelsevier.com Docking studies of a highly active compound, 8g, revealed a binding profile similar to a known indoleamide ligand, suggesting a common mode of action. elsevier.com
In the design of CB1 receptor allosteric modulators, SAR studies have been instrumental. It was discovered that the C3 substituents on the indole ring significantly impact the allostery of the ligand. nih.govnih.gov Furthermore, modifications to the 4-position of the phenyl ring B, such as the introduction of piperidinyl or dimethylamino groups, were found to be favorable for CB1 activity. nih.gov The indole-2-carboxamide scaffold itself has been recognized as a versatile starting point for creating diverse polycyclic indole structures through various cyclization reactions. rsc.org
For antiproliferative agents, a strategy of creating dual inhibitors, for example targeting both EGFR and CDK2, has been pursued. nih.gov This involves designing molecules that can effectively interact with the active sites of multiple kinases. mdpi.com
Key rational design principles include:
Targeted Substitutions: Modifying specific positions on the indole ring (e.g., C3, C5) and the phenyl ring to enhance potency and selectivity. nih.govnih.govnih.gov
Bioisosteric Replacements: Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve pharmacokinetic profiles.
Scaffold Hopping: Judicious replacement of the indole core to explore new chemical space and intellectual property opportunities. acs.orgacs.org
Structure-Based Design: Utilizing knowledge of the target's binding site to design complementary ligands. elsevier.com
Multi-target Drug Design: Engineering compounds to interact with multiple biological targets to achieve a desired therapeutic effect. nih.govmdpi.com
Biological Activities and Pharmacological Targets in Vitro and Mechanistic Studies of 5 Methyl 1h Indole 2 Carboxamide and Its Analogues
Antiparasitic Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue in many countries. nih.gov The limitations of current treatments, benznidazole (B1666585) and nifurtimox, have driven the search for new therapeutic agents. nih.govnih.gov In this context, substituted indoles, including 5-methyl-1H-indole-2-carboxamide and its analogues, were identified as having potential anti-T. cruzi activity. nih.gov
A series of substituted indoles were identified through high-content phenotypic screening against the intracellular amastigote forms of T. cruzi. nih.govacs.org Initial hits from a commercial library showed moderate in vitro potency and good selectivity over host cells. acs.org Subsequent optimization efforts focused on the indole-2-carboxamide core.
Structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5' position of the indole (B1671886) core were generally favored for potency. acs.org Compounds with a methyl or cyclopropyl (B3062369) group at this position showed moderate to good activity against the parasite. nih.govacs.org In contrast, analogues featuring electron-withdrawing groups like halogens in the same position were found to be inactive. acs.org While some analogues showed a modest increase in potency, this often came at the cost of reduced solubility and poorer metabolic stability. nih.gov
Despite challenges, one of the lead compounds demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease, providing a positive proof-of-concept for the indole series. nih.gov
| Compound | Substituent at 5' Position | Potency (pEC₅₀) | Reference |
|---|---|---|---|
| Analogues 1 & 2 | Methyl | 5.4 - 6.2 | acs.org |
| Analogues 3 & 4 | Cyclopropyl | 5.4 - 6.2 | acs.org |
| Analogue 5 | Ethyl | >5.4 | acs.org |
| Analogues 8 & 9 | Halogens (EWG) | <4.2 | acs.org |
| Analogue 10 | Trifluoromethyl (EWG) | <4.2 | acs.org |
The primary mechanism of action for this series of indole-2-carboxamides against T. cruzi was identified as the inhibition of the sterol biosynthesis enzyme, cytochrome P450 family 51 (CYP51). nih.govnih.gov However, this mechanism was ultimately deprioritized during the research campaign. nih.govdndi.org
The main obstacle that halted the optimization of this chemical series was the unfavorable drug metabolism and pharmacokinetic (DMPK) properties observed. nih.govnih.gov Early lead compounds, while having balanced potency and physicochemical properties, exhibited limited plasma exposure in animal studies. nih.govdndi.org Medicinal chemistry efforts to enhance metabolic stability and solubility did not successfully yield compounds with concurrent improvements in both potency and in vivo exposure, leading to the discontinuation of the development program. nih.govnih.gov
Anticancer and Antiproliferative Mechanisms
Analogues of this compound have been investigated as potent antiproliferative agents, targeting key pathways involved in cancer cell growth and survival. nih.govtandfonline.com These compounds have been designed to inhibit specific oncogenic proteins and induce programmed cell death (apoptosis) in cancer cells.
Indole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.govtandfonline.com Studies show that this effect is mediated by the compounds' ability to interfere with the cell cycle and trigger apoptotic pathways. nih.govnih.gov Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells; its evasion is a hallmark of cancer. nih.gov The induction of apoptosis by these indole derivatives represents a key therapeutic strategy. The process involves two main signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge to activate executioner caspases that dismantle the cell. nih.govnih.gov
A primary mechanism for the anticancer activity of these compounds is the inhibition of protein kinases that are critical for tumor growth. nih.gov Many indole-based derivatives have been developed as tyrosine kinase (TK) inhibitors. tandfonline.com
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation in many cancers, including non-small-cell lung cancer. tandfonline.comnih.gov Several 5-substituted-indole-2-carboxamides have been identified as potent inhibitors of EGFR. nih.govtandfonline.com
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can halt cell division. Certain indole-2-carboxamide analogues have been developed as dual inhibitors, targeting both EGFR and CDK2, which can be a powerful strategy to combat cancer cell proliferation. nih.govrsc.org
BRAFV600E: The V600E mutation in the BRAF kinase is a common driver of melanoma and other cancers. nih.gov Indole-2-carboxamide derivatives have also shown inhibitory activity against BRAFV600E, highlighting their potential as multi-kinase inhibitors. nih.gov
| Compound Series | Target Kinase | Activity Range (IC₅₀) | Reference |
|---|---|---|---|
| 5-substituted-3-ethylindole-2-carboxamides (5c, 5g, 5i, 5j) | EGFR | 85 nM - 124 nM | nih.gov |
| 5-substituted-3-ethylindole-2-carboxamides (5c, 5g) | CDK2 | 33 nM - 46 nM | nih.gov |
| Indole-based derivatives (Va, Ve, Vf, Vg, Vh) | BRAFV600E | 77 nM - 107 nM | nih.gov |
The antiproliferative effects of indole-2-carboxamides are closely linked to their ability to induce apoptosis, which is confirmed by monitoring key molecular markers of this process. The intrinsic, or mitochondrial, pathway of apoptosis is particularly relevant. nih.gov
This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). nih.gov A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization and the release of critical factors into the cytoplasm. nih.gov
Cytochrome C: One such factor is Cytochrome C. Its release from the mitochondria is a pivotal event in the intrinsic pathway. mdpi.com Once in the cytosol, it participates in the formation of the "apoptosome," a complex that activates initiator caspases. nih.gov Studies have shown that certain indole-2-carboxamide derivatives can significantly increase the levels of Cytochrome C in breast cancer cells, indicating the activation of the mitochondrial apoptotic pathway. nih.gov
Caspases: Caspases are a family of proteases that execute the process of apoptosis. The apoptosome activates initiator caspases (like caspase-9), which in turn activate executioner caspases (like caspase-3). nih.gov These executioner caspases are responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov The activity of indole-2-carboxamides is associated with the activation of this caspase cascade.
Bax/Bcl-2 Ratio: The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a critical determinant of cell fate. An increase in this ratio favors apoptosis. nih.gov The pro-apoptotic activity of these compounds is often associated with the upregulation of Bax and/or downregulation of Bcl-2.
p53: The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. mdpi.com It can trigger apoptosis by activating the transcription of pro-apoptotic genes like Bax. nih.gov The ability of some compounds to induce apoptosis can be linked to their effect on p53 activity or localization. mdpi.com
Pin1 Inhibition as a Potential Antitumor Strategy
The enzyme Pin1 (Peptidyl-Prolyl Isomerase) is a key regulator of numerous cellular processes, including cell proliferation, division, and apoptosis. nih.gov It specifically isomerizes phosphorylated serine/threonine-proline motifs in proteins, a conformational switch that can alter protein function and stability. nih.gov Overexpression of Pin1 is a hallmark of many human cancers, and its inhibition is considered a promising therapeutic strategy for cancer treatment. nih.gov While the indole skeleton is a well-known structure in many compounds with anticancer activity, the direct inhibitory action of this compound on Pin1 is an area of ongoing investigation. nih.gov Research into novel Pin1 inhibitors has identified various chemical scaffolds, but specific data on this compound's direct interaction and inhibition of Pin1 requires further elucidation. nih.gov
Selective Activity Against Cancer Cell Lines
Indole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.gov These compounds often exhibit selective cytotoxicity, indicating a potential for targeted cancer therapy.
One study reported that an analogue, N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide, showed cytotoxic activity against the paediatric glioblastoma multiforme (GBM) cell line KNS42, with a half-maximal inhibitory concentration (IC₅₀) for viability of 0.84 μM. nih.gov Other related indole-2-carboxamide derivatives have been tested against various cancer cell lines, including breast (MCF-7), lung (A549), pancreatic (Panc-1), and colon (HT-29) cancer cells. nih.gov For instance, certain 5-chloro-indole-2-carboxamide derivatives showed potent activity against the MCF-7 breast cancer cell line. nih.gov The antiproliferative action of these compounds is often linked to the induction of apoptosis through the activation of caspases and the release of cytochrome C. nih.gov
Table 1: Antiproliferative Activity of Selected Indole-2-Carboxamide Analogues
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide (Analogue) | KNS42 (Paediatric Glioblastoma) | 0.84 μM (Viability) | nih.gov |
| Compound Va (5-chloro-indole-2-carboxamide derivative) | Multiple (e.g., MCF-7) | 26 nM | nih.gov |
Note: This table is interactive and can be sorted by column.
Antimicrobial and Antitubercular Activity
Beyond their anticancer potential, indole-2-carboxamides have emerged as a powerful class of antimicrobial agents, particularly against mycobacteria.
Activity Against Mycobacterium tuberculosis (M. tb)
The rising threat of drug-resistant tuberculosis (TB) necessitates the discovery of new drugs with novel mechanisms of action. nih.gov Indole-2-carboxamides have been identified as a promising chemical scaffold with potent activity against M. tb. nih.govacs.org An analogue, N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide, demonstrated a minimum inhibitory concentration (MIC) of 2.97 μM against the drug-sensitive H37Rv strain of M. tb. nih.gov The activity of these compounds is often influenced by their lipophilicity, which facilitates passage through the lipid-rich mycobacterial cell wall. nih.gov Some fluorinated indole-2-carboxamide analogues have shown exceptional potency, with MIC values as low as 0.012 μM against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tb. acs.orgnih.gov
Table 2: Activity of Indole-2-Carboxamide Analogues Against M. tuberculosis H37Rv
| Compound | MIC (μM) | Reference |
| N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide (Analogue) | 2.97 | nih.gov |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (Analogue 26) | 0.012 | acs.orgnih.gov |
Note: This table is interactive and can be sorted by column.
Activity Against Nontuberculous Mycobacteria (NTM)
Infections caused by nontuberculous mycobacteria (NTM) are increasingly common and challenging to treat. nih.gov Indole-2-carboxamides have demonstrated broad-spectrum activity against various NTM species. nih.govnih.gov Studies have shown that these compounds are active against clinically relevant NTM, including both slow-growing and fast-growing species such as Mycobacterium abscessus and Mycobacterium avium. nih.govnih.gov Two lead indole-2-carboxamide compounds (compounds 5 and 25) showed significant efficacy in reducing the bacterial loads in the lungs and spleens of mice infected with M. abscessus. nih.gov Their effectiveness across a range of mycobacterial species suggests they are strong candidates for further preclinical development as NTM therapeutics. nih.gov
Targeting Mycobacterial Membrane Protein Large 3 (MmpL3) Transporter
The primary mechanism of action for the antitubercular activity of indole-2-carboxamides is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.govnih.gov MmpL3 is an essential transporter protein responsible for translocating mycolic acids—key components of the mycobacterial cell wall—from the cytoplasm to the periplasmic space. nih.govnih.gov By inhibiting MmpL3, indole-2-carboxamides disrupt the formation of the cell wall, leading to bacterial death. nih.gov This specific targeting of MmpL3 makes these compounds highly selective for mycobacteria with minimal cytotoxicity against mammalian cells. nih.govnih.gov The binding of these inhibitors to the MmpL3 active site has been supported by docking studies. nih.gov
Activity Against Other Bacterial Strains (e.g., Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa)
While highly potent against mycobacteria, the activity of the core indole-2-carboxamide scaffold against other bacterial pathogens appears to be limited. Studies indicate that these compounds show no clinically relevant bactericidal activity against Pseudomonas aeruginosa. nih.gov However, modifications to the indole-2-carboxamide structure can yield derivatives with broader antibacterial activity. For example, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides displayed high activity against Gram-negative bacteria, with some compounds showing greater potency than standard antibiotics against E. coli and P. aeruginosa. consensus.app Another modified indole carboxamide, TXA09155, was designed as an efflux pump inhibitor (EPI) in P. aeruginosa, enhancing the activity of other antibiotics. nih.gov
Cannabinoid Receptor (CB1/CB2) Modulation
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and represent important therapeutic targets for a range of pathological conditions. Indole-2-carboxamides have been extensively investigated as allosteric modulators of the CB1 receptor and as agonists for the CB2 receptor.
Allosteric Modulation of CB1 Receptor
Several analogues of this compound have been identified as allosteric modulators of the CB1 receptor. These compounds bind to a site topographically distinct from the orthosteric site where endogenous cannabinoids bind, thereby modulating the receptor's function in a non-competitive manner.
One of the pioneering indole-2-carboxamide allosteric modulators is ORG27569. nih.gov Studies on its analogues, such as ICAM-a and ICAM-b, have further elucidated the structure-activity relationships for CB1 allosterism. nih.govnih.gov Research indicates that both ICAM-a and ICAM-b can enhance the binding of the CB1 agonist CP55,940, with ICAM-b demonstrating particularly strong positive cooperativity. nih.govnih.gov This enhancement of agonist binding is a hallmark of positive allosteric modulators (PAMs). The indole-2-carboxamide framework is considered a viable template for the development of CB1 receptor allosteric ligands. nih.gov
| Compound | Effect on CB1 Agonist Binding | Reference |
| ICAM-a | Enhanced CP55,940 binding | nih.govnih.gov |
| ICAM-b | Strong enhancement of CP55,940 binding | nih.govnih.gov |
| ORG27569 | Positive cooperativity with CP55,940 binding | acs.org |
Inhibition of Agonist-Induced G-Protein Coupling
Interestingly, while many indole-2-carboxamide analogues act as positive allosteric modulators of agonist binding, they concurrently function as negative allosteric modulators of agonist-induced G-protein coupling. This is a phenomenon known as "biased signaling" or "functional selectivity," where a ligand differentially modulates distinct signaling pathways downstream of the same receptor.
For instance, despite enhancing agonist affinity, ORG27569 acts as an inhibitor of agonist-induced Gαi protein coupling. nih.gov Similarly, ICAM-b, a potent enhancer of agonist binding, displays negative modulatory effects on G-protein coupling to the CB1 receptor. nih.govnih.gov This modulator-induced conformation of the CB1 receptor appears to prevent the association of G-proteins, even when an orthosteric agonist is bound. nih.gov This unique pharmacological profile, termed PAM-antagonism, is a characteristic feature of this class of compounds. acs.org
| Compound | Effect on Agonist-Induced G-Protein Coupling | Reference |
| ICAM-b | Negative modulatory effects | nih.govnih.gov |
| ORG27569 | Inhibitor of agonist-induced Gαi protein coupling | nih.gov |
Beta-Arrestin Mediated ERK1/2 Phosphorylation
The biased signaling of indole-2-carboxamide allosteric modulators extends to G-protein-independent pathways, such as those mediated by β-arrestins. β-arrestins are intracellular proteins that can be recruited to activated G-protein-coupled receptors (GPCRs), leading to receptor desensitization and internalization, as well as initiating distinct signaling cascades, including the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Studies have shown that while inhibiting G-protein signaling, compounds like ICAM-b can induce β-arrestin-mediated downstream activation of ERK signaling. nih.govnih.gov This suggests that these allosteric modulators stabilize a receptor conformation that is unable to couple to G-proteins but can engage with the β-arrestin signaling machinery. This represents a novel class of CB1 ligands that promote biased signaling. nih.govnih.gov
CB2 Receptor Agonistic Activity
In contrast to the allosteric modulation observed at the CB1 receptor, some indole derivatives have been investigated for their direct agonistic activity at the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and is considered a promising therapeutic target for inflammatory and neurodegenerative diseases due to the lack of psychotropic side effects associated with CB1 receptor activation.
Antioxidant and Free Radical Scavenging Properties
Beyond their interactions with the cannabinoid system, indole derivatives have also been recognized for their antioxidant potential. The indole nucleus is an effective scavenger of free radicals, which are implicated in the pathophysiology of numerous diseases.
Superoxide (B77818) Radical Scavenging Activity
Specific data on the superoxide radical scavenging activity of this compound is not prominently featured in the reviewed literature. However, a study on the anti-Trypanosoma cruzi activity of a series of 1H-indole-2-carboxamides highlighted that small, aliphatic, electron-donating groups at the 5' position of the indole core, such as a methyl group, were favorable for biological activity. nih.gov While this study did not directly measure antioxidant properties, the electronic nature of substituents on the indole ring is known to influence their radical scavenging capabilities. Further research is required to specifically quantify the superoxide radical scavenging activity of this compound.
Neuroprotective Properties of Related Indole-2-carboxylic Acid Derivatives
Indole-based compounds have demonstrated significant potential as multi-targeted therapeutic agents with neuroprotective properties. nih.gov A series of synthetic indole-phenolic compounds have been evaluated for their multifunctional neuroprotective capabilities. nih.gov
Research has shown that certain indole derivatives possess antioxidant properties, which are crucial in combating oxidative stress, a key factor in neurodegenerative diseases. nih.gov Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), can cause cellular damage. nih.gov Compounds that can scavenge these free radicals can reduce oxidative stress. nih.gov
A novel class of indole derivatives conjugated with a triazole linker and various amino acids was designed to enhance their antioxidant properties. nih.gov These conjugates demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress. nih.gov Specifically, certain compounds within this series showed significant anti-platelet aggregation effects, which is linked to reducing oxidative stress. nih.gov
In the context of neuroprotection, indole-phenolic derivatives have been shown to possess metal-chelating properties, particularly for copper ions, which can contribute to oxidative stress. nih.gov These compounds also exhibit antioxidant and anti-aggregation properties, positioning them as promising multifunctional agents for neurodegenerative conditions like Alzheimer's disease. nih.gov Furthermore, indole-2-carboxylic acid has been identified as a competitive antagonist of glycine (B1666218) potentiation at the NMDA receptor. nih.gov This action is significant as the NMDA receptor is involved in excitotoxic neuronal death associated with conditions like stroke and epilepsy. nih.gov By modulating the NMDA receptor, indole-2-carboxylic acid and its derivatives may help in preventing excitotoxicity and synapse stabilization, contributing to their neuroprotective effects. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a key target in pain and inflammation research. mdpi.comdntb.gov.ua It is a polymodal nocitransducer activated by various stimuli, including heat and capsaicin, the pungent component of chili peppers. mdpi.comfrontiersin.org Activation and subsequent desensitization of the TRPV1 receptor can lead to pain relief. mdpi.comnih.gov
In the search for novel TRPV1 agonists, two series of indole-2-carboxamides have been synthesized and evaluated. mdpi.comdntb.gov.ua The rationale for exploring this scaffold stems from the structure of natural TRPV1 ligands like evodiamine, an indole alkaloid. mdpi.com The study found that N-methylated indole-2-carboxamide analogs performed better than their non-methylated counterparts, likely due to increased lipophilicity which aids in crossing the cell membrane to reach the channel's binding site. mdpi.com
The in vitro functional assays measured the effect of these compounds on intracellular Ca2+ concentration to determine their agonistic (EC50) and desensitization (IC50) properties at the TRPV1 channel. mdpi.com Several of the synthesized indole-2-carboxamides behaved as activators of TRPV1. mdpi.com For instance, a derivative bearing a vanillyl amine moiety showed a higher neuroprotective effect in vitro compared to capsaicin. mdpi.com
| Compound | EC50 (µM) | Efficacy (%) | IC50 (µM) |
| 5b | >10 | 25.3 ± 2.1 | >10 |
| 5h | >10 | 18.2 ± 1.5 | >10 |
| Capsaicin | 0.04 ± 0.01 | 100 | 0.05 ± 0.01 |
Table 1: In Vitro Agonist and Desensitizing Activity at the TRPV1 Channel for Selected Indole-2-carboxamides.
HIV-1 Integrase Strand Transfer Inhibition
HIV-1 integrase is a crucial enzyme in the life cycle of the human immunodeficiency virus, responsible for integrating the viral DNA into the host cell's genome. rsc.orgnih.govnih.gov Inhibiting this enzyme, particularly the strand transfer step, is an effective strategy for impairing viral replication. rsc.orgnih.govnih.gov Integrase strand transfer inhibitors (INSTIs) are a key class of antiretroviral drugs. rsc.orgnih.govnih.gov
Indole-2-carboxylic acid has been identified as a promising scaffold for the development of novel HIV-1 integrase inhibitors. rsc.orgnih.govnih.gov The indole nucleus of this compound can chelate with the two Mg2+ ions present in the active site of the integrase enzyme. rsc.orgnih.govnih.gov
Through optimization of the indole-2-carboxylic acid structure, a series of derivatives have been designed and synthesized. rsc.orgnih.gov One such derivative, compound 17a , demonstrated marked inhibition of integrase with an IC50 value of 3.11 μM. rsc.org Binding mode analysis revealed that the addition of a C6 halogenated benzene (B151609) ring to the indole structure effectively binds with the viral DNA through a π–π stacking interaction. rsc.orgnih.gov
Further structural modifications, including the introduction of a long branch at the C3 position of the indole core, led to the development of compound 20a . nih.gov This derivative exhibited a significantly increased integrase inhibitory effect, with an IC50 value of 0.13 μM. nih.gov The C3 long branch extends into a hydrophobic cavity near the integrase active site, enhancing the interaction with the enzyme. nih.gov
| Compound | IC50 (µM) |
| Indole-2-carboxylic acid | >50 |
| 17a | 3.11 |
| 20a | 0.13 |
Table 2: HIV-1 Integrase Strand Transfer Inhibitory Activity of Indole-2-carboxylic Acid and its Derivatives.
Computational Chemistry and in Silico Approaches in 5 Methyl 1h Indole 2 Carboxamide Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the structural basis of a compound's biological activity.
Molecular docking simulations have been instrumental in elucidating how indole-2-carboxamide derivatives interact with various protein targets. Studies on structurally related compounds, such as 5-chloro-indole-2-carboxamides, have provided detailed binding models within the active sites of key enzymes like the Epidermal Growth Factor Receptor (EGFR) and B-Raf proto-oncogene serine/threonine-protein kinase (BRAFV600E).
For instance, docking studies of a 5-chloro-indole-2-carboxamide derivative within the BRAFV600E active site revealed that the 5-chloro-indole moiety fits into a hydrophobic pocket, forming interactions with residues such as Val471, Trp531, and Phe583. nih.gov The indole (B1671886) NH group is predicted to form a crucial hydrogen bond with the key amino acid Thr529, while the amide NH can form weaker hydrogen bonds with Lys483. nih.gov Similarly, when docked against EGFR, the 5-haloindole moiety of these compounds inserts into a hydrophobic pocket, and the indole NH group is critical for forming hydrogen bonds with the residue Asp831. nih.gov
In the context of antitubercular research, an N-rimantadine indoleamide derivative with a methyl group at the 5-position was docked into the active site of the mycobacterial membrane protein large 3 (MmpL3). The simulation showed that it adopted a binding profile similar to another known indoleamide ligand, ICA38, highlighting its potential mechanism of action.
These interaction analyses are vital for structure-activity relationship (SAR) studies, which aim to optimize compound potency. For example, research on anti-Trypanosoma cruzi agents showed that small, electron-donating groups like methyl at the 5' position of the indole core were favored for activity. nih.govacs.org
Table 1: Summary of Molecular Docking Interactions for Indole-2-Carboxamide Derivatives
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 5-Chloro-indole-2-carboxamide (Va) | BRAFV600E | -11.78 | Thr529, Lys483, Val471, Trp531, Phe583 | Hydrogen Bond, Hydrophobic |
| 5-Chloro-indole-2-carboxamide (Va) | EGFR | Not specified | Asp831, Phe699, Leu820 | Hydrogen Bond, Stacking, pi-H |
| N-rimantadine 5-methyl-indoleamide (8g) | MmpL3 | Not specified | Similar to ICA38 ligand | Not specified |
Through docking studies, the key features of the binding sites of target proteins have been characterized, guiding the rational design of more effective inhibitors. The active site of BRAFV600E, for example, features a significant hydrophobic pocket that accommodates the indole moiety of the ligands. nih.gov Key amino acids at the gate of this site, such as Cys532, and hinge residues like Leu764 and Thr766, are crucial for binding and can form halogen bonds with substituted indoles. nih.gov
Similarly, the EGFR active site possesses a deep hydrophobic pocket where the indole ring can form stacking and pi-H interactions. nih.gov The presence of key residues like Asp831, which acts as a hydrogen bond acceptor for the indole NH, is a critical feature of this binding site. nih.gov Understanding these active site characteristics allows chemists to design compounds that possess the correct size, shape, and chemical features to bind with high affinity and selectivity. For instance, the substitution pattern at the third position of the 5-haloindole moiety was found to have a significant impact on the van der Waals interaction surface with the protein. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting molecular geometries and analyzing intermolecular forces.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state of the molecule. For compounds related to 5-methyl-1H-indole-2-carboxamide, such as 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations have been used to refine structural parameters obtained from experimental methods like X-ray diffraction. mdpi.com
In one study, the ωB97X-D functional with the 6-31++G(d,p) basis set was used to optimize the geometry of a dimer of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com The results from these DFT calculations showed good agreement with the experimental structural data, validating the computational model. mdpi.com This process is crucial for creating accurate molecular models for further computational studies like molecular docking.
Table 2: Comparison of Selected Experimental and DFT-Calculated Geometrical Parameters for a 5-Methoxy-1H-Indole-2-Carboxylic Acid Dimer
| Parameter (Bond/Angle) | Experimental Value (Å/°) | DFT Calculated Value (Å/°) |
| O-H···O (Hydrogen Bond) | 1.83 | 1.67 |
| C=O (Carbonyl) | 1.25 | 1.22 |
| C-O (Carboxyl) | 1.32 | 1.35 |
| O-H-O (Angle) | 171.0 | 177.3 |
Data adapted from a study on 5-methoxy-1H-indole-2-carboxylic acid, a structurally similar compound. mdpi.com
DFT is also highly effective for analyzing the non-covalent interactions that govern how molecules interact with each other, such as hydrogen bonds and van der Waals forces. In the solid state, these interactions dictate the crystal packing arrangement. For a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations confirmed the formation of cyclic dimers stabilized by strong O−H⋯O hydrogen bonds between the carboxylic acid groups. mdpi.com
The analysis also revealed other significant interactions, including hydrogen bonds between the indole N-H group and the oxygen atom of the methoxy (B1213986) group of an adjacent molecule. mdpi.com These detailed insights into intermolecular forces are critical for understanding the physical properties of the compound and for predicting its behavior in different environments, such as its interaction with a biological receptor. mdpi.com
In Silico ADME/Pharmacokinetic Profile Predictions
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are computational models designed to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. srce.hr
Studies on various indole-2-carboxamide series have utilized tools like SwissADME and ADMET lab to predict their pharmacokinetic profiles. mdpi.com For a series of potential antiproliferative agents, in silico ADME studies revealed that most of the tested indole-2-carboxamides were predicted to be non-substrates for P-glycoprotein (P-gp), an important efflux pump that can limit drug absorption. mdpi.com However, many were also predicted to be poorly absorbed by the intestine. mdpi.com
Such predictions are often guided by rules like Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In one study, only compounds that had zero or one violation of Lipinski's rules were considered likely to be orally active. mdpi.com Further in silico predictions for potent EGFR inhibitors also suggested that the lead compounds had good bioavailability and favorable pharmacokinetic profiles. tandfonline.com
Table 3: Predicted In Silico ADME Properties for Selected Indole-2-Carboxamide Derivatives
| Compound Series | Predicted Property | Result | Reference |
| Antiproliferative Indole-2-carboxamides | Lipinski's Rule Violations | 0 or 1 for active compounds | mdpi.com |
| Antiproliferative Indole-2-carboxamides | P-gp Substrate | Predicted No | mdpi.com |
| Antiproliferative Indole-2-carboxamides | Human Intestinal Absorption | Predicted Poor | mdpi.com |
| EGFR Inhibitor Indole-2-carboxamides | Bioavailability | Predicted Good | tandfonline.com |
| EGFR Inhibitor Indole-2-carboxamides | Pharmacokinetic Profile | Predicted Good | tandfonline.com |
Prediction of Blood-Brain Barrier Permeation
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. In silico models provide a rapid and cost-effective means to predict the BBB permeability of a compound in the early stages of drug development.
Various computational models have been developed to predict BBB permeation, ranging from simple rule-based systems to complex machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). These models rely on the calculation of specific molecular descriptors that are known to influence a molecule's ability to cross the BBB. Key descriptors include:
Molecular Weight (MW): Generally, smaller molecules (< 400-500 Da) have a higher probability of passively diffusing across the BBB.
Lipophilicity (logP): A measure of a compound's solubility in a non-polar solvent versus a polar one. An optimal logP range is crucial, as the molecule needs to be lipid-soluble enough to enter the cell membranes but also water-soluble enough to be transported in the blood.
Topological Polar Surface Area (TPSA): This is the sum of the surfaces of polar atoms in a molecule. A lower TPSA is generally associated with better BBB penetration.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bonds a molecule can form influences its polarity and interactions with the aqueous environment, with lower numbers being favorable for BBB crossing.
Below is a table comparing the computationally predicted properties for 5-methyl-1H-indole-2-carboxylic acid and an estimation for this compound, alongside widely accepted "rules of thumb" for CNS drug candidates.
| Molecular Descriptor | 5-methyl-1H-indole-2-carboxylic acid (Predicted) nih.gov | This compound (Estimated) | General Rule for CNS Drugs |
| Molecular Weight ( g/mol ) | 175.18 | ~174.20 | ≤ 400 |
| XLogP3 | 2.7 | ~2.5 | ≤ 5 |
| Topological Polar Surface Area (Ų) | 53.1 | ~60-70 | < 90 |
| Hydrogen Bond Donor Count | 2 | 2 | ≤ 3 |
| Hydrogen Bond Acceptor Count | 2 | 2 | ≤ 7 |
Table 1: Comparison of Molecular Descriptors for BBB Permeation. Predicted values for 5-methyl-1H-indole-2-carboxylic acid are sourced from PubChem (CID 259188). nih.gov Values for this compound are estimated based on its chemical structure. General rules for CNS drugs are compiled from various medicinal chemistry guidelines.
Based on these estimated parameters, this compound generally falls within the favorable ranges for potential CNS activity. Its molecular weight is well below the typical upper limit, and its estimated lipophilicity (XLogP3) is in a suitable range. The estimated TPSA and hydrogen bond counts are also within the guidelines for brain-penetrant compounds.
More advanced predictive models, such as those utilizing machine learning, could provide a more nuanced prediction. rsc.org These models are trained on large datasets of compounds with experimentally determined BBB permeability and can capture more complex relationships between molecular structure and brain penetration. uni.lumdpi.com Such models would analyze the complete 2D and 3D structure of this compound to generate a predictive score or classification (e.g., BBB+ or BBB-).
It is also crucial to consider the role of active transport mechanisms, particularly efflux pumps like P-glycoprotein (P-gp), which can actively remove compounds from the brain. In silico models are increasingly incorporating predictions of P-gp substrate liability to improve the accuracy of BBB permeation forecasts. nih.gov
Polymorphism Studies Using Computational Methods
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, stability, and bioavailability. Computational methods are increasingly used to predict and characterize potential polymorphs of a given molecule, mitigating the risk of late-stage discovery of a more stable, less soluble form.
The study of polymorphism in this compound would involve a multi-faceted computational approach. The core of this approach is crystal structure prediction (CSP), which aims to identify the most stable crystal packing arrangements based on the molecule's structure. wikipedia.org
The process of computational polymorphism prediction typically involves the following steps:
Conformational Analysis: The first step is to identify all low-energy conformations of the this compound molecule. This is crucial as different conformers can lead to different crystal packing.
Crystal Packing Generation: Using the identified conformers, a vast number of hypothetical crystal structures are generated using various algorithms. These algorithms explore different space groups and packing arrangements.
Energy Ranking: The generated crystal structures are then ranked based on their calculated lattice energies. This is often done using a hierarchical approach, starting with computationally less expensive methods like molecular mechanics (MM) force fields and progressing to more accurate but computationally intensive methods like Density Functional Theory (DFT) for the most promising candidates. mdpi.com
For this compound, the presence of both hydrogen bond donors (the indole N-H and the amide N-H) and hydrogen bond acceptors (the amide carbonyl oxygen) suggests that hydrogen bonding will be a dominant force in its crystal packing. nih.gov Computational studies would focus on identifying all possible hydrogen bonding motifs, such as the formation of dimers or chains. A recent study on the related compound 5-methoxy-1H-indole-2-carboxylic acid utilized DFT calculations to analyze the intermolecular interactions in a newly discovered polymorph, highlighting the importance of both O-H···O and N-H···O hydrogen bonds in the crystal structure. americanelements.comnih.gov Similar interactions, particularly N-H···O=C hydrogen bonds, would be expected to play a key role in the crystal packing of this compound.
The table below outlines the key computational techniques used in polymorphism studies and their application to this compound.
| Computational Technique | Application in Polymorphism Studies of this compound |
| Molecular Mechanics (MM) | Rapidly screen a vast number of potential crystal packing arrangements to identify a smaller set of energetically plausible structures. |
| Density Functional Theory (DFT) | Accurately calculate the lattice energies of the most promising crystal structures identified by MM methods to provide a more reliable stability ranking. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulate the behavior of the crystal lattice at different temperatures to assess the relative stability of different polymorphs under various conditions. |
| X-ray Powder Diffraction (XRPD) Simulation | Simulate the XRPD pattern for each predicted polymorph, which can then be compared with experimental data to identify the polymorph present in a sample. |
Table 2: Computational Techniques for Polymorphism Studies. This table summarizes the primary computational methods used in the prediction and characterization of polymorphs and their specific application to the study of this compound.
By employing these computational tools, researchers can generate a "crystal energy landscape" for this compound, which plots the relative energy of different possible polymorphs. This landscape can guide experimental polymorph screening efforts and provide a deeper understanding of the solid-state properties of this compound.
Future Directions and Research Opportunities in 5 Methyl 1h Indole 2 Carboxamide Research
Exploration of Novel Derivatives with Enhanced Potency and Selectivity
A primary focus of future research will be the continued design and synthesis of novel derivatives of 5-methyl-1H-indole-2-carboxamide to improve both potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have already provided valuable insights into how modifications of the indole (B1671886) core and the carboxamide substituent influence activity.
For instance, in the context of antitubercular agents, substitutions at various positions of the indole ring have been shown to modulate activity. While some studies have focused on substitutions at the 4- and 6-positions, further exploration of the 5-methyl group's role is warranted. nih.govmdpi.com It has been suggested that methyl groups on the indole moiety could be a metabolic liability, susceptible to oxidation. nih.gov Therefore, synthesizing analogs with alternative, less metabolically vulnerable groups at the 5-position could lead to derivatives with improved pharmacokinetic profiles.
Research into anti-Trypanosoma cruzi agents has shown that small, electron-donating groups at the 5-position of the indole core, such as methyl, cyclopropyl (B3062369), and ethyl groups, are favored for potency. acs.org Future work could involve synthesizing a broader range of aliphatic and other electron-donating groups at this position to optimize activity. acs.org
Furthermore, the development of derivatives with enhanced selectivity is crucial. For example, some indole-2-carboxamides have demonstrated activity against both cancer cells and mycobacteria. nih.gov Fine-tuning the scaffold could lead to derivatives with highly selective antitubercular or antitumor activities, minimizing off-target effects. nih.gov This can be achieved by systematically modifying the substituents on both the indole ring and the amide nitrogen.
Deeper Mechanistic Elucidation of Biological Activities
While several biological activities have been reported for this compound derivatives, a deeper understanding of their mechanisms of action at the molecular level is a critical future direction.
In the field of anti-mycobacterial research, some indole-2-carboxamides are known to target MmpL3, a crucial transporter for mycolic acids. nih.govnih.gov Future studies should aim to co-crystallize new, potent derivatives with the MmpL3 protein. This would provide detailed structural information about the binding interactions and guide the rational design of next-generation inhibitors with enhanced affinity and specificity.
For anticancer applications, derivatives of the parent indole-2-carboxamide structure have been identified as dual inhibitors of EGFR and CDK2. nih.gov Mechanistic studies have pointed towards the induction of apoptosis via the activation of Cytochrome C. nih.gov Future research could employ advanced techniques such as proteomics and transcriptomics to identify the downstream signaling pathways affected by these compounds. Understanding the full scope of their cellular effects will be vital for their potential clinical development.
Similarly, for compounds showing activity against Trypanosoma cruzi, the precise molecular target is often unknown. acs.org Target identification studies, using techniques like chemical proteomics or genetic screening, will be essential to elucidate the mechanism of anti-trypanosomal action and to facilitate mechanism-based drug design.
Development of Multi-Targeting Agents and Polypharmacology Approaches
The ability of a single molecule to interact with multiple biological targets, known as polypharmacology, is an increasingly recognized strategy in drug discovery, particularly for complex diseases like cancer and infectious diseases. nih.gov The indole-2-carboxamide scaffold is well-suited for the development of such multi-targeting agents.
Researchers have already designed indole-2-carboxamide derivatives that act as dual inhibitors of EGFR and VEGFR-2, or EGFR and BRAFV600E, key kinases in cancer progression. mdpi.com Future work could expand on this by designing single molecules that target both kinase pathways and other cancer-related processes, such as apoptosis or angiogenesis. For example, incorporating moieties known to interact with anti-apoptotic proteins into the this compound scaffold could lead to compounds with a dual mechanism of action.
The phenomenon of polypharmacology has also been observed where indole-2-carboxamides initially developed for one purpose, like cannabinoid receptor modulation, were later found to have potent antitubercular activity. nih.gov A systematic screening of existing libraries of this compound derivatives against a wide range of biological targets could uncover new and unexpected therapeutic applications, a process known as drug repurposing. nih.gov This approach could be particularly fruitful for identifying new treatments for neglected tropical diseases or drug-resistant infections.
Applications in Chemical Biology and Probe Development
Beyond their direct therapeutic potential, this compound derivatives can be developed into valuable tools for chemical biology research. These chemical probes can be used to study the function and regulation of their biological targets in living systems.
For example, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.gov By attaching photoactivatable functionalities, such as a benzophenone (B1666685) or phenyl azide, to the indole-2-carboxamide scaffold, researchers have created probes that can be used to map the allosteric binding site on the receptor through photolabeling experiments. nih.gov Future research could involve developing a wider range of such photo-probes with varying linker lengths and attachment points to more precisely define the topology of the binding pocket.
Furthermore, derivatives can be synthesized with fluorescent tags or biotin (B1667282) labels to serve as probes for imaging or affinity purification studies. For instance, a fluorescently labeled this compound that targets a specific kinase could be used to visualize the subcellular localization of that kinase in real-time. Similarly, a biotinylated derivative could be used to pull down its protein target from cell lysates, aiding in target validation and the identification of binding partners. The development of such chemical probes will be instrumental in advancing our understanding of the complex biological systems in which these compounds exert their effects. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What coupling agents and reaction conditions are optimal for synthesizing 5-methyl-1H-indole-2-carboxamide derivatives?
- Methodological Answer : Ethyl-3-(dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) are commonly used coupling agents for carboxamide bond formation. Reaction optimization often involves DMF or dichloromethane as solvents, with DIPEA or TEA as bases to neutralize acid byproducts. For example, EDC·HCl (1.36 mmol) and HOBt (0.82 mmol) in DMF/CH₂Cl₂ at 0°C to room temperature yielded 37–50% of indole-2-carboxamide derivatives after purification via Combiflash chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) and multinuclear NMR (¹H, ¹³C) are essential. For instance, ¹H NMR in chloroform-d or DMSO-d₆ can confirm proton environments (e.g., indole NH peaks at δ 9.12–11.71 ppm), while HRMS validates molecular ions (e.g., [M+H]+ with <5 ppm error). Combiflash chromatography (ethyl acetate/hexane gradients) is standard for purity assessment .
Q. How should researchers handle stability and storage of this compound derivatives?
- Methodological Answer : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and incompatible materials like oxidizing agents. Stability under reflux conditions (e.g., acetic acid, 3–5 hours) should be tested for reaction compatibility .
Advanced Research Questions
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in vivo. Pair in vitro assays (e.g., enzyme inhibition) with microsomal stability tests and plasma protein binding studies. For hyperlipidemic rat models, monitor lipid-lowering effects via HPLC analysis of serum metabolites .
Q. What strategies enhance target specificity when modifying the indole ring of this compound?
- Methodological Answer : Introduce substituents at C3, C5, or N1 positions to modulate steric/electronic effects. For example:
- C3 : Alkyl chains (e.g., hexyl) improve lipophilicity for membrane-bound targets .
- C5 : Photoactivatable groups (e.g., azido) enable crosslinking studies for target identification .
- N1 : Aryl or benzyl groups (e.g., 4-chlorobenzyl) enhance binding to hydrophobic enzyme pockets .
Structure-activity relationship (SAR) studies should include molecular docking and free energy calculations (e.g., MM-GBSA) .
Q. What experimental designs address low yields in multi-step syntheses of indole-2-carboxamides?
- Methodological Answer : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl, Boc) for intermediates. Optimize coupling steps via Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, temperature). For example, sodium ethoxide in DMF at 60°C improved yields in benzoylation steps from 30% to 50% .
Q. How can researchers validate the absence of carcinogenic risk for novel this compound derivatives?
- Methodological Answer : Follow OECD guidelines for Ames tests (bacterial reverse mutation assay) and mammalian cell micronucleus tests. Cross-reference IARC, ACGIH, and NTP databases for structural alerts. Derivatives lacking mutagenic moieties (e.g., polyaromatic rings) showed no carcinogenic classification in prior studies .
Data Analysis and Contradiction Management
Q. How should conflicting NMR data from different solvents (e.g., DMSO-d₆ vs. chloroform-d) be interpreted?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ downfield shifts for NH protons) require correction using reference tables. For example, indole NH peaks in DMSO-d₆ appear at δ 11.71 ppm due to hydrogen bonding, whereas chloroform-d shows δ 9.12 ppm. Use heteronuclear correlation spectroscopy (HSQC) to resolve overlapping signals .
Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?
- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ calculation) using nonlinear regression (e.g., GraphPad Prism). Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report 95% confidence intervals and use bootstrap resampling for small sample sizes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
